

# Replicating published synthesis and activity of similar morpholine sulfonamides

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## Compound of Interest

Compound Name: 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

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## A Comparative Guide to the Synthesis and Activity of Morpholine Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthesis and biological activity of two distinct classes of morpholine sulfonamides: antibacterial agents and protein kinase inhibitors. The information presented is based on published experimental data, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

### Antibacterial Morpholine Sulfonamides

The antibacterial properties of sulfonamides have been a cornerstone of antimicrobial therapy for decades. The incorporation of a morpholine moiety can modulate the physicochemical and biological properties of these compounds. Here, we compare the synthesis and activity of a representative morpholine sulfonamide, 4-(phenylsulfonyl)morpholine, with the widely used antibiotic sulfamethoxazole.

### Synthesis and Antibacterial Activity

| Compound                       | General Synthetic Scheme   | Yield (%)      | Purity               | Organism  | MIC (µg/mL)  |
|--------------------------------|--|----------------|----------------------|---|--|
| 4-(Phenylsulfonyl)morpholine   | Reaction of morpholine with phenylsulfonyl chloride in the presence of a base.             | Not Reported   | Not Reported         | E. coli, S. aureus, P. aeruginosa, K. pneumoniae, C. albicans, C. tropicalis, C. krusei | >512   |
| Sulfamethoxazole (Alternative) | Multi-step synthesis from 4-acetamidobenzenesulfonyl chloride and subsequent deprotection. | Not Applicable | Pharmaceutical Grade | E. coli   | Susceptible: ≤2/38 (trimethoprim/sulfamethoxazole)[1][2] |
| S. aureus                      | Susceptible: ≤2/38 (trimethoprim/sulfamethoxazole)[2]                                      |                |                      |   |  |

Note: The MIC for 4-(phenylsulfonyl)morpholine indicates low intrinsic antibacterial activity. However, some studies have shown its potential to modulate the activity of other antibiotics.

## Experimental Protocols

Synthesis of 4-(Phenylsulfonyl)morpholine:

A general procedure involves the reaction of morpholine with phenylsulfonyl chloride.[3] Typically, morpholine is dissolved in a suitable solvent, such as dichloromethane, and a base, like triethylamine, is added. Phenylsulfonyl chloride is then added dropwise to the mixture at

room temperature. The reaction is stirred for a specified period, followed by an aqueous workup and purification of the product, often by recrystallization.

#### Antibacterial Susceptibility Testing (Broth Microdilution):

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to established protocols. A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth). Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Morpholine Sulfonamides as Kinase Inhibitors

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and selectivity. Here, we compare a morpholino-pyrimidine derivative with the well-established PI3K inhibitor, ZSTK474.

### Synthesis and Kinase Inhibitory Activity

| Compound   | General Synthetic Scheme  | Yield (%)      | Purity               | Target Kinase | IC50 (nM)         |
|--|---|----------------|----------------------|---------------|-------------------|
| Compound 17p<br>(Morpholino-pyrimidine derivative) | Sequential nucleophilic aromatic substitution and cross-coupling reactions. | Not Reported   | Not Reported         | PI3K $\alpha$ | 31.8 $\pm$ 4.1[4] |
| ZSTK474<br>(Alternative)                           | s-Triazine derivative synthesis.  | Not Applicable | Pharmaceutical Grade | PI3K $\alpha$ | 16[5][6]          |

## Experimental Protocols

#### Synthesis of Morpholino-pyrimidine Derivatives (General):

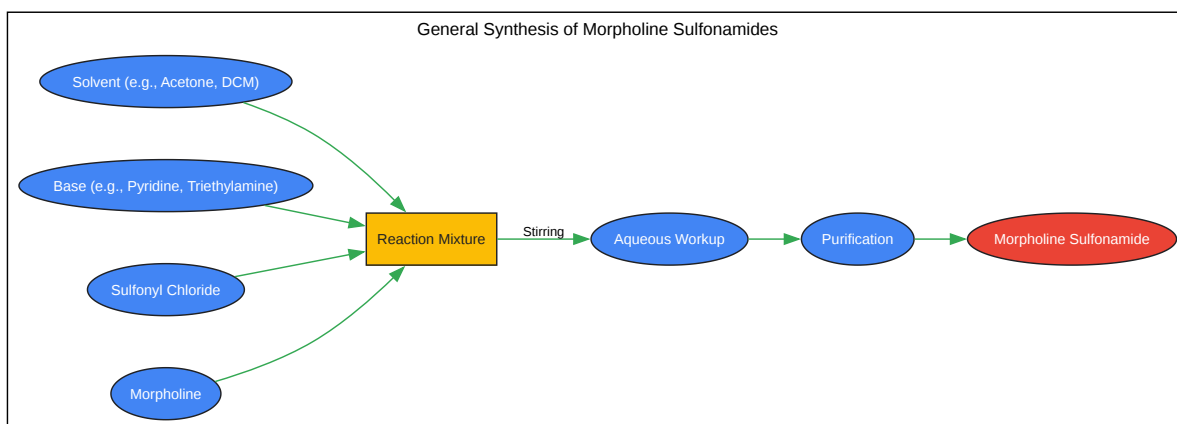
The synthesis of these complex molecules often involves a multi-step approach. A common strategy is the sequential nucleophilic aromatic substitution on a di- or tri-chlorinated pyrimidine core. Morpholine is typically introduced in one of the initial steps. Subsequent steps involve cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce other desired functionalities.

#### PI3K $\alpha$ Kinase Inhibition Assay (HTRF):

The half-maximal inhibitory concentration (IC<sub>50</sub>) against PI3K $\alpha$  can be determined using a variety of assay formats, with Homogeneous Time-Resolved Fluorescence (HTRF) being a common method. In this assay, the kinase, substrate (e.g., PIP<sub>2</sub>), and ATP are incubated with varying concentrations of the inhibitor. The product of the kinase reaction (PIP<sub>3</sub>) is then detected by a specific antibody labeled with a fluorescent donor and a fluorescent acceptor. The proximity of the donor and acceptor upon binding to the product results in a FRET signal, which is inversely proportional to the inhibitor's activity. The IC<sub>50</sub> value is calculated from the dose-response curve.

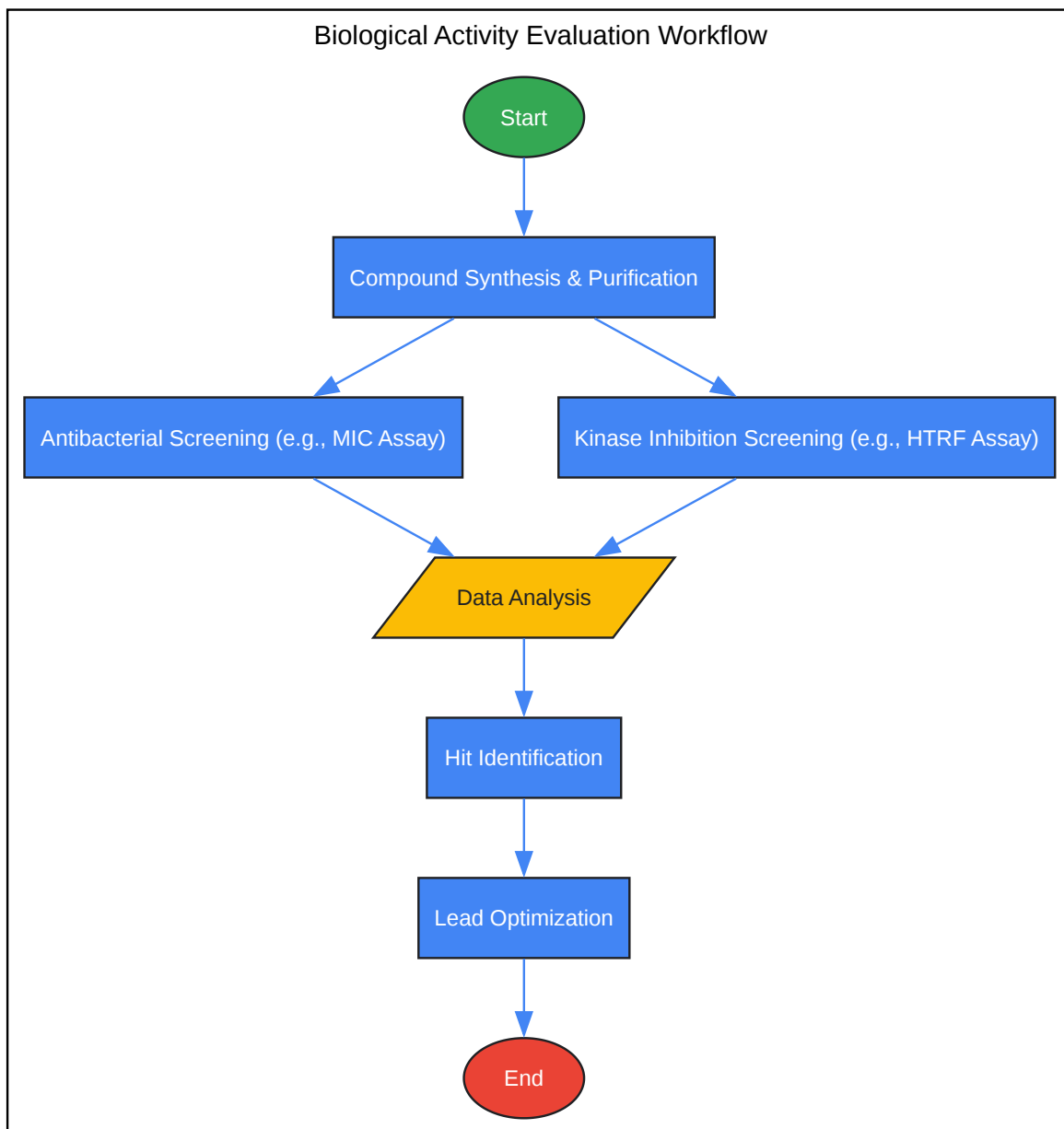
## Visualizations

## Synthetic and Experimental Workflows



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Caption: General synthetic scheme for morpholine sulfonamides.



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Caption: Typical workflow for evaluating biological activity.

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